Ezatiostat hydrochloride

CAS No.: 286942-97-0

Cat. No.: VC3759358

Molecular Formula: C27H36ClN3O6S

Molecular Weight: 566.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 286942-97-0 |

|---|---|

| Molecular Formula | C27H36ClN3O6S |

| Molecular Weight | 566.1 g/mol |

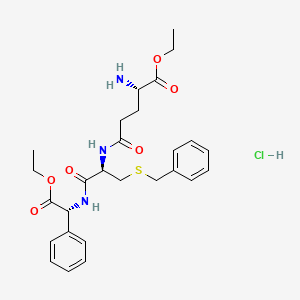

| IUPAC Name | ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride |

| Standard InChI | InChI=1S/C27H35N3O6S.ClH/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20;/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32);1H/t21-,22-,24+;/m0./s1 |

| Standard InChI Key | XJDYQYNYISTAMO-GFDYFVENSA-N |

| Isomeric SMILES | CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N.Cl |

| SMILES | CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N.Cl |

| Canonical SMILES | CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N.Cl |

Introduction

Chemical Properties and Structure

Ezatiostat hydrochloride (also known as Telintra) is a glutathione analog designed to inhibit glutathione S-transferase P1-1. It is a peptidomimetic compound with the following chemical characteristics:

Basic Chemical Information

| Parameter | Value |

|---|---|

| Chemical Formula | C27H36ClN3O6S |

| Molecular Weight | 566.11 g/mol |

| CAS Number | 286942-97-0 |

| UNII | D59N834676 |

The IUPAC name for ezatiostat hydrochloride is ethyl (2S)-2-amino-4-{[(1R)-2-(benzylsulfanyl)-1-{[(1R)-2-ethoxy-2-oxo-1-phenylethyl]carbamoyl}ethyl]carbamoyl}butanoate hydrochloride . This complex name reflects the compound's sophisticated structure that incorporates multiple functional groups and three defined stereocenters.

Structural Characteristics

Ezatiostat hydrochloride is structurally characterized as O1-ethyl-L-gamma-glutamyl-S-benzyl-L-cysteinyl-2-phenyl-D-glycine ethyl ester hydrochloride . It contains peptide bonds connecting modified amino acid residues, with specific stereochemistry that is critical to its biological activity. The compound exhibits absolute stereochemistry with three defined stereocenters out of three possible stereocenters .

Mechanism of Action

Ezatiostat's therapeutic effects stem from its unique molecular mechanism targeting specific cellular pathways involved in hematopoiesis.

Primary Target and Inhibition

Ezatiostat functions as a selective inhibitor of glutathione S-transferase P1-1 (GSTP1-1), with a measured potency (Ki) of approximately 400 nM . After cellular uptake, ezatiostat undergoes intracellular de-esterification to form its active metabolite TLK117, which then binds to and inhibits GSTP1-1 .

Signaling Pathway Modulation

The compound acts intracellularly on the mitogen-activated protein kinase (MAPK) signaling pathway by specifically activating extracellular signal-regulated kinase 2 (ERK2) . Beyond simple catalytic inhibition, ezatiostat disrupts protein-protein interactions between GSTP1-1 and c-Jun N-terminal kinase 1 (JNK1), thereby restoring Jun kinase and MAPK pathway activities . This restoration promotes MAPK-mediated cellular proliferation and differentiation pathways essential for normal hematopoiesis .

Cellular Effects

Research has demonstrated that ezatiostat possesses myelostimulant activity in preclinical rodent models and human bone marrow cultures . It effectively promotes the proliferation and maturation of multiple hematopoietic cell lineages, including:

-

Hematopoietic precursor cells

-

Granulocytes and monocytes

-

Erythrocytes (red blood cells)

-

Platelets

These properties make ezatiostat particularly relevant for conditions characterized by ineffective hematopoiesis, such as myelodysplastic syndrome.

Pharmacokinetics

Understanding the pharmacokinetic profile of ezatiostat hydrochloride provides insights into its clinical application and dosing strategies.

Absorption and Distribution

When administered orally, ezatiostat hydrochloride is designed with esterification to enhance cellular uptake . The compound achieves measurable plasma concentrations following oral administration, with observed maximum plasma concentrations (Cmax) corresponding to dosage levels.

Metabolism and Elimination

Ezatiostat undergoes intracellular de-esterification to form active metabolites. The primary active metabolite, TLK236, shows concentration increases proportionate to ezatiostat dosage levels, demonstrating predictable dose-dependent pharmacokinetics . Following a single 6000 mg oral dose, TLK236 reaches a maximum plasma concentration of approximately 9 μg/mL in clinical studies involving patients with myelodysplastic syndrome .

Dosing Parameters

In clinical investigations, the area under the curve (AUC) was measured at 8 mg × h/L following a 600 mg/m² intravenous dose . This pharmacokinetic parameter provides valuable information for establishing appropriate dosing regimens in future clinical applications.

Clinical Development

Ezatiostat hydrochloride has undergone systematic clinical evaluation to establish its safety, efficacy, and optimal dosing in patients with myelodysplastic syndrome.

Clinical Trial Design

Phase 1 testing of ezatiostat for the treatment of myelodysplastic syndrome was conducted in a multidose-escalation, multicenter study . The trial enrolled 45 patients with low to intermediate-2 risk MDS according to the International Prognostic Scoring System (IPSS) . Patients received treatment across ten dose levels (200, 400, 1000, 1400, 2000, 2400, 3000, 4000, 5000, and 6000 mg) of ezatiostat tablets in divided doses on days 1 to 7 of a 21-day cycle for a maximum of 8 cycles .

| Adverse Event | Grade 1 (%) | Grade 2 (%) |

|---|---|---|

| Nausea | 56 | 9 |

| Diarrhea | 36 | 7 |

| Vomiting | 24 | 7 |

| Abdominal pain | 9 | 0 |

| Constipation | 4 | 9 |

| Anorexia | 3 | 7 |

| Dyspepsia | 3 | 7 |

This favorable safety profile suggests that ezatiostat hydrochloride is generally well-tolerated, with manageable adverse effects even at higher dose levels.

Efficacy Outcomes

Clinical evaluation revealed promising efficacy signals in the target patient population. Seventeen hematologic improvement (HI) responses, as defined by International Working Group criteria, were observed at dose levels ranging from 200 to 6000 mg/day . Notably, 11 of these HI responses occurred at the higher dose levels of 4000 to 6000 mg/day, suggesting a potential dose-response relationship .

The hematologic improvements were observed across all cell lineages, with some patients experiencing multilineage responses:

-

Single lineage improvements in erythroid, neutrophil, or platelet parameters

-

Three patients achieved bilineage responses

A clinically meaningful outcome was the decreased requirement for red blood cell and platelet transfusions, with some patients achieving complete transfusion independence . These results indicate that ezatiostat hydrochloride may address a fundamental aspect of MDS pathophysiology by enhancing effective hematopoiesis.

Therapeutic Applications

The unique mechanism of action and clinical profile of ezatiostat hydrochloride position it as a potential therapeutic option for specific hematological disorders.

Development Status

As of the available data, ezatiostat hydrochloride has reached Phase II clinical development for investigational indications . Following the promising results from the Phase I dose-escalation study, extended dose schedules of ezatiostat tablets are under investigation to optimize treatment protocols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume